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molecular formula C18H24N2O3 B8685610 4-Amino-1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-B]indole-1-acetic acid methyl ester CAS No. 111478-81-0

4-Amino-1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-B]indole-1-acetic acid methyl ester

Cat. No. B8685610
M. Wt: 316.4 g/mol
InChI Key: QPHWARNBGCRCQY-UHFFFAOYSA-N
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Patent
US04748252

Procedure details

1,8-Diethyl-4-formylamino-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid methyl ester 10 (5.5 g, 0.01 mol) in 1N methanolic HCl (4.2 mL) and methanol (18 mL) was stirred at 25° C. for 72 hours, then concentrated in vacuo, diluted with water and extracted with ethyl acetate. The aqueous phase was basified with concentrated NaHCO3 solution and extracted with ether to afford the product (1.58 g, 50%), m.p. 230° C. (dec.) after recrystallization from ether.
Name
1,8-Diethyl-4-formylamino-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid methyl ester
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
4.2 mL
Type
solvent
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Yield
50%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:25])[CH2:4][C:5]1([CH2:23][CH3:24])[C:10]2[NH:11][C:12]3[C:17]([C:9]=2[CH:8]([NH:20]C=O)[CH2:7][O:6]1)=[CH:16][CH:15]=[CH:14][C:13]=3[CH2:18][CH3:19]>Cl.CO>[CH3:1][O:2][C:3](=[O:25])[CH2:4][C:5]1([CH2:23][CH3:24])[C:10]2[NH:11][C:12]3[C:17]([C:9]=2[CH:8]([NH2:20])[CH2:7][O:6]1)=[CH:16][CH:15]=[CH:14][C:13]=3[CH2:18][CH3:19]

Inputs

Step One
Name
1,8-Diethyl-4-formylamino-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid methyl ester
Quantity
5.5 g
Type
reactant
Smiles
COC(CC1(OCC(C2=C1NC1=C(C=CC=C21)CC)NC=O)CC)=O
Name
Quantity
4.2 mL
Type
solvent
Smiles
Cl
Name
Quantity
18 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted with ether

Outcomes

Product
Name
Type
product
Smiles
COC(CC1(OCC(C2=C1NC1=C(C=CC=C21)CC)N)CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.58 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 49.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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